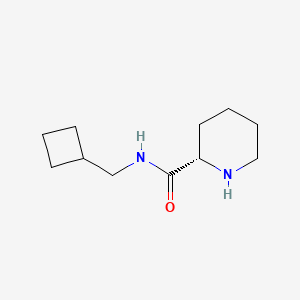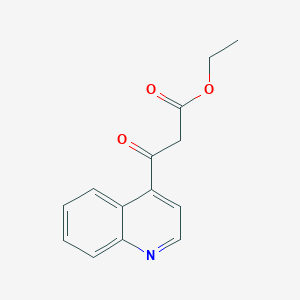
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Vue d'ensemble
Description
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is a chemical compound with the molecular formula C14H13NO3 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is characterized by a fused ring system that is almost planar . The InChI code for the molecule isInChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-5-6-12-10(8-11)4-3-7-15-12/h3-8H,2,9H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate has a molecular weight of 243.26 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 56.3 Ų .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate and its derivatives have been explored for their antimicrobial properties. A study by Mathada and Mathada (2009) synthesized specific derivatives and tested their antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus subtilus, and antifungal activity against Aspergillus niger and Candida albicans. They also assessed antituberculosis activity against Mycobacterium tuberculosis (H37Rv) (Mathada & Mathada, 2009).
Quality Control in Pharmaceutical Ingredients
In 2016, Zubkov et al. discussed the use of analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from compounds like Ethyl 3-oxo-3-(quinolin-4-yl)propanoate. The paper emphasized the importance of these compounds in the creation of new antimicrobial drugs, owing to their molecular similarity with fluoroquinolone antibiotics (Zubkov et al., 2016).
Synthesis of Novel Compounds
Various studies have explored the synthesis of new chemical entities using Ethyl 3-oxo-3-(quinolin-4-yl)propanoate as a starting material. For instance, Gusak and Kozlov (2007) described the synthesis of benzo[f]quinoline derivatives, which are of interest due to their potential applications in various fields, including pharmaceuticals and materials science (Gusak & Kozlov, 2007).
Application in Photodiode Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which can be synthesized from compounds including Ethyl 3-oxo-3-(quinolin-4-yl)propanoate, were studied by Zeyada et al. (2016). They found that these compounds show potential for use in organic-inorganic photodiode fabrication, highlighting their utility in the field of electronics (Zeyada et al., 2016).
Propriétés
IUPAC Name |
ethyl 3-oxo-3-quinolin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-7-8-15-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKERXAJTGRRJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



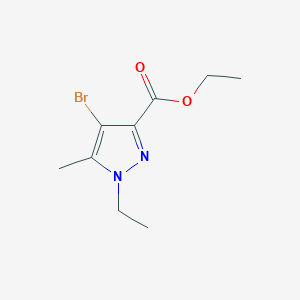
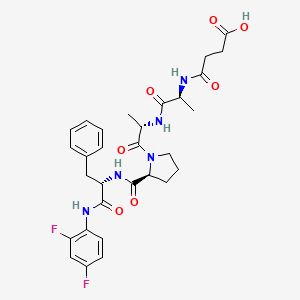
![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

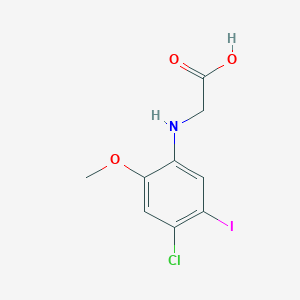
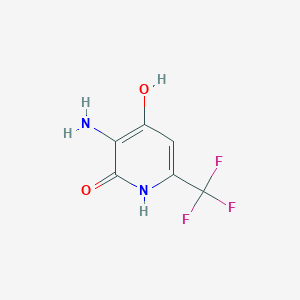

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)
